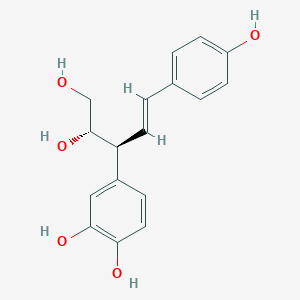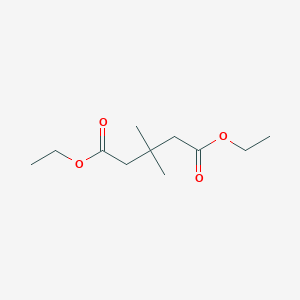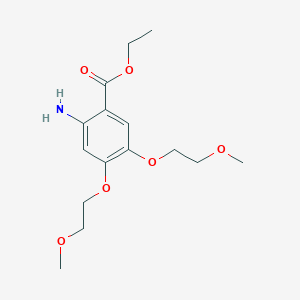![molecular formula C34H32N8 B106945 2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine CAS No. 18711-04-1](/img/structure/B106945.png)
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as TMPYP and has chemical formula C44H40N8. TMPYP is a heterocyclic compound that contains two pyrimidine rings fused together with four methylphenyl groups attached to the nitrogen atoms of the rings.
Wirkmechanismus
The mechanism of action of TMPYP is not fully understood. However, it has been suggested that TMPYP may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemische Und Physiologische Effekte
TMPYP has been shown to have cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TMPYP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, TMPYP has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TMPYP is its high purity, which makes it suitable for use in various laboratory experiments. However, one of the limitations of TMPYP is its low solubility in water, which may limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of TMPYP. One direction is to study the structure-activity relationship of TMPYP derivatives to identify compounds with improved cytotoxic activity and selectivity against cancer cells. Another direction is to study the mechanism of action of TMPYP to identify its molecular targets and pathways. Furthermore, the potential use of TMPYP as an antimicrobial agent should be further explored. Finally, the potential use of TMPYP in organic electronics and materials science should also be investigated.
Synthesemethoden
TMPYP can be synthesized by reacting 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with 2 equivalents of 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure TMPYP.
Wissenschaftliche Forschungsanwendungen
TMPYP has shown potential applications in various scientific fields such as materials science, organic electronics, and medicinal chemistry. In materials science, TMPYP can be used as a building block for the synthesis of novel organic materials that have electronic and optical properties. In organic electronics, TMPYP can be used as a hole-transporting material in organic light-emitting diodes. In medicinal chemistry, TMPYP has been studied for its potential as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
18711-04-1 |
|---|---|
Produktname |
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
Molekularformel |
C34H32N8 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C34H32N8/c1-21-13-5-9-17-25(21)35-31-29-30(40-33(41-31)37-27-19-11-7-15-23(27)3)32(36-26-18-10-6-14-22(26)2)42-34(39-29)38-28-20-12-8-16-24(28)4/h5-20H,1-4H3,(H2,35,37,40,41)(H2,36,38,39,42) |
InChI-Schlüssel |
CCCBRHQGLFNOPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC=C4C)NC5=CC=CC=C5C)NC6=CC=CC=C6C |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC=C4C)NC5=CC=CC=C5C)NC6=CC=CC=C6C |
Synonyme |
2,4,6,8-Tetrakis(o-toluidino)pyrimido[5,4-d]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



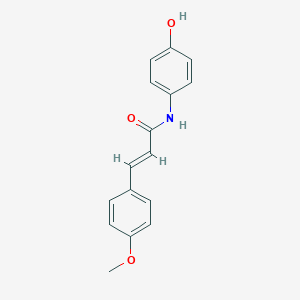
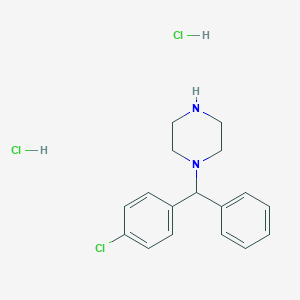
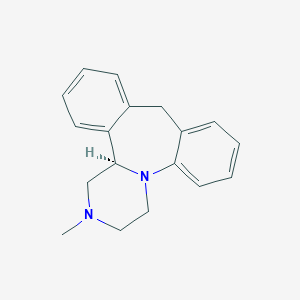
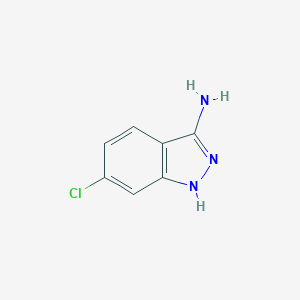
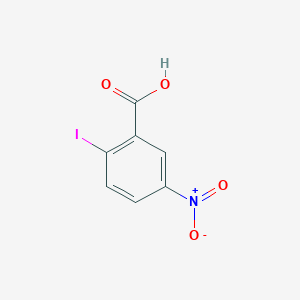
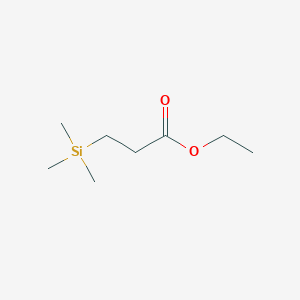
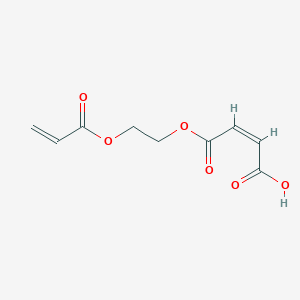
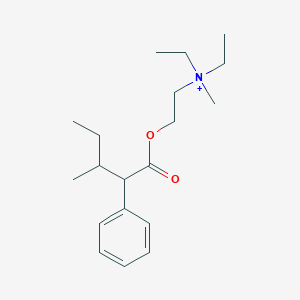
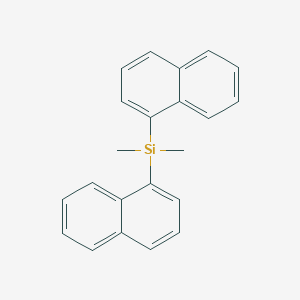
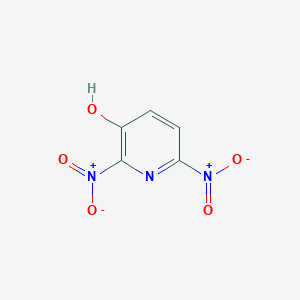
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
